N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide
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Overview
Description
N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide is a chemical compound with the molecular formula C14H19N3O2 and a molecular weight of 261.32 g/mol . This compound is characterized by the presence of a hydrazinocarbonyl group attached to a phenyl ring, which is further connected to a cyclohexanecarboxamide moiety . It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide typically involves the reaction of 4-aminobenzoic acid with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine . The resulting intermediate is then treated with hydrazine hydrate to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and proteins . The hydrazinocarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide: This compound has a cyclopropane ring instead of a cyclohexane ring, resulting in different chemical properties and reactivity.
N-[4-(Hydrazinocarbonyl)phenyl]-cyclopentanecarboxamide: The presence of a cyclopentane ring in this compound also leads to variations in its chemical behavior compared to the cyclohexane derivative.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles with biological targets .
Properties
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-17-14(19)11-6-8-12(9-7-11)16-13(18)10-4-2-1-3-5-10/h6-10H,1-5,15H2,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKOFBHALFQWSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393979 |
Source
|
Record name | N-[4-(hydrazinecarbonyl)phenyl]cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443677-84-7 |
Source
|
Record name | N-[4-(hydrazinecarbonyl)phenyl]cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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